molecular formula C14H10N4 B13342443 1,2-DI(Pyrimidin-4-YL)benzene

1,2-DI(Pyrimidin-4-YL)benzene

Cat. No.: B13342443
M. Wt: 234.26 g/mol
InChI Key: XXYPUWJXTIXOIP-UHFFFAOYSA-N
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Description

1,2-DI(Pyrimidin-4-YL)benzene is a chemical compound with the molecular formula C14H10N4. It is characterized by the presence of two pyrimidine rings attached to a benzene ring at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI(Pyrimidin-4-YL)benzene typically involves the coupling of pyrimidine derivatives with benzene derivatives. One common method is the Buchwald-Hartwig amination, which involves the reaction of aryl halides with amines in the presence of a palladium catalyst. The reaction conditions often include the use of bases such as cesium carbonate (Cs2CO3) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald-Hartwig amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-DI(Pyrimidin-4-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the pyrimidine rings to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,2-DI(Pyrimidin-4-YL)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-DI(Pyrimidin-4-YL)benzene is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, in the context of its potential anticancer activity, the compound may inhibit protein kinases, which are essential enzymes for cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-DI(Pyrimidin-4-YL)benzene: Similar structure but with pyrimidine rings at the 1 and 4 positions.

    1,2-DI(Pyridin-4-YL)benzene: Contains pyridine rings instead of pyrimidine rings.

    1,2-DI(Thiazol-4-YL)benzene: Contains thiazole rings instead of pyrimidine rings.

Uniqueness

1,2-DI(Pyrimidin-4-YL)benzene is unique due to the specific positioning of the pyrimidine rings, which can influence its chemical reactivity and biological activity. The presence of pyrimidine rings also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

4-(2-pyrimidin-4-ylphenyl)pyrimidine

InChI

InChI=1S/C14H10N4/c1-2-4-12(14-6-8-16-10-18-14)11(3-1)13-5-7-15-9-17-13/h1-10H

InChI Key

XXYPUWJXTIXOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC=C2)C3=NC=NC=C3

Origin of Product

United States

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